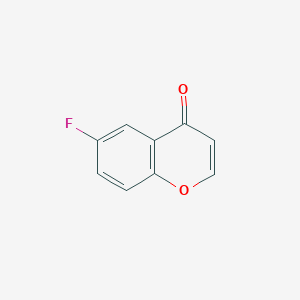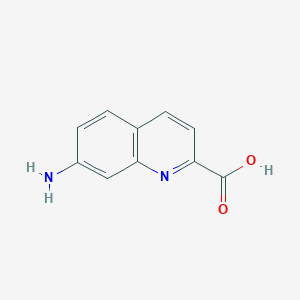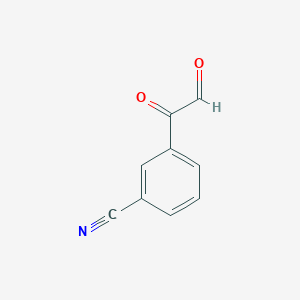
6-Fluorochromone
Overview
Description
6-Fluorochromone , also known as 6-Fluoro-3-formylchromone , is a chemical compound with the empirical formula C10H5FO3 . It is a derivative of chromone, characterized by the presence of a fluorine atom at the 6-position and an aldehyde functional group at the 3-position . The compound exhibits interesting properties and has been studied for various applications.
Synthesis Analysis
The synthesis of 6-Fluorochromone involves several methods, including condensation reactions, cyclizations, and fluorination processes. Researchers have reported the preparation of 6-Fluorochromone derivatives through diverse synthetic routes. For instance, it has been used as a key intermediate in the synthesis of fluorine-containing chromone-tetrazoles .
Molecular Structure Analysis
The molecular structure of 6-Fluorochromone consists of a chromone core with a fluorine atom attached to the 6-position and an aldehyde group at the 3-position. The arrangement of atoms and bonds within the molecule determines its chemical properties and reactivity .
Chemical Reactions Analysis
6-Fluorochromone participates in various chemical reactions, including nucleophilic additions, cyclizations, and transformations involving the aldehyde group. Researchers have explored its reactivity in the context of drug discovery and material science. Understanding its reaction pathways is crucial for designing novel derivatives with specific properties .
Physical And Chemical Properties Analysis
Scientific Research Applications
Pharmaceutical Industry: Chiral Building Blocks
6-Fluorochromone: derivatives, particularly 6-fluoro-chroman-2-carboxylic acids (FCCAs) , are crucial chiral building blocks in the pharmaceutical industry . The optically pure FCCAs with (S) and ®-configurations are essential for creating specific pharmacological properties. The enzymatic resolution method for FCCAs represents a significant advancement over traditional chemical resolution methods, offering a cleaner, higher yield, and less polluting process .
Antimicrobial Activity
6-Fluorochromone: compounds have been studied for their antimicrobial properties. In vitro studies have shown activity against pathogenic protozoa like Entamoeba histolytica , bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus , and human fungal pathogens including Sporothrix schenckii , Candida albicans , and Candida tropicalis . This suggests potential applications in developing new antimicrobial agents.
Synthesis of Fluorine-Containing Chromone-Tetrazoles
The compound 6-Fluorochromone-3-carboxaldehyde is used in synthesizing fluorine-containing chromone-tetrazoles . These tetrazoles are of interest due to their potential pharmacological activities, which include antiviral, antibacterial, and anticancer properties.
Analytical Chemistry: MALDI Matrix
6-Fluorochromone: derivatives can serve as a matrix for matrix-assisted laser desorption ionization (MALDI) in analytical chemistry . This application is particularly useful for the trace analysis of alkaloids in biological samples, such as areca alkaloids in human plasma, which is important for toxicological studies and drug monitoring.
Enzymatic Resolution Techniques
The development of enzymatic resolution techniques for 6-Fluorochromone derivatives represents a greener alternative to chemical synthesis . These methods can produce high-purity chiral compounds necessary for various pharmaceutical applications, reducing the environmental impact of chemical processes.
Mechanism of Action
Target of Action
6-Fluorochromone is a pivotal chiral building block in the pharmaceutical industry
Mode of Action
It is known that optically pure 6-Fluorochromone-2-carboxylic acids (FCCAs), with (S) and ®-configurations, are produced by two esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus . The highly enantioselective mechanisms were revealed by molecular simulations . .
Biochemical Pathways
It is known that the production of (S) and ®-FCCAs mainly depends on chemical resolution . .
Safety and Hazards
As with any chemical compound, safety precautions should be followed when handling 6-Fluorochromone. It is advisable to consult Material Safety Data Sheets (MSDS) for specific safety information. Common safety practices include wearing appropriate personal protective equipment (PPE), working in a well-ventilated area, and avoiding skin or eye contact .
properties
IUPAC Name |
6-fluorochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIGSYZUTMYUAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350992 | |
| Record name | 6-Fluorochromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluorochromone | |
CAS RN |
105300-38-7 | |
| Record name | 6-Fluorochromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Fluorochromone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural characteristics of 6-Fluorochromone and how is it typically characterized?
A1: 6-Fluorochromone is a chromone derivative with a fluorine atom substituted at the 6th position of the chromone core. While specific data on its molecular weight is limited in the provided research, its molecular formula can be deduced as C9H5FO2. Researchers often employ spectroscopic techniques such as UV-Visible, FT-IR, and NMR spectroscopy to characterize 6-Fluorochromone. These methods provide insights into its electronic structure and vibrational modes, aiding in structural confirmation and analysis. []
Q2: Has research explored potential applications of 6-Fluorochromone derivatives beyond its basic properties?
A2: Yes, research has explored the synthesis and biological evaluation of derivatives incorporating the 6-Fluorochromone structure. One study investigated a series of 2-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-3-chloro-6-fluorochromones, 2-(1-phenyl-3-aryl-lH-pyrazol-4-yl)- 6-fluorochromones, and related pyrazoline derivatives. These compounds were synthesized and subsequently tested for their antimicrobial activities. [] This highlights the potential of 6-Fluorochromone as a scaffold for developing novel compounds with potential therapeutic applications.
Q3: How do structural modifications to the chromone core, such as the addition of a fluorine atom at the 6th position, influence its properties?
A3: Introducing substituents like fluorine can significantly alter the electronic distribution and physicochemical properties of the chromone core. Studies comparing 6-Fluorochromone with other halogen-substituted chromones (6-Chlorochromone, 6-Bromochromone) revealed differences in their electronic transitions and vibrational frequencies. [] These variations can influence the molecule's reactivity, interactions with biological targets, and overall pharmacological profile. Further investigation into structure-activity relationships is crucial to understanding how specific modifications impact desired activities.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate](/img/structure/B11510.png)

![2-[3-[1,3-Bis[3-(oxiran-2-ylmethoxy)propoxy]propan-2-yloxy]propoxymethyl]oxirane](/img/structure/B11515.png)






